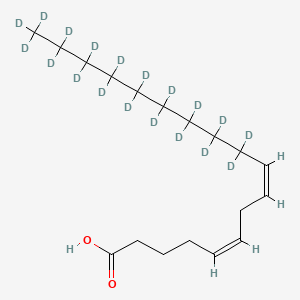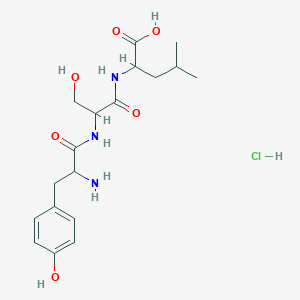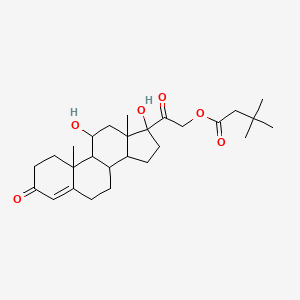![molecular formula C18H18N2O5 B12301266 (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)
(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-({[(2H-1,3-benzodioxol-5-il)metil]carbamoil}amino)-3-fenilpropanoico es un compuesto orgánico complejo con una estructura única que incluye un anillo benzodioxol, un grupo fenilo y una parte de ácido propanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2S)-2-({[(2H-1,3-benzodioxol-5-il)metil]carbamoil}amino)-3-fenilpropanoico normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo benzodioxol, la introducción del grupo carbamoil y el acoplamiento de la parte de ácido fenilpropanoico. Los reactivos comunes utilizados en estas reacciones incluyen grupos protectores, agentes de acoplamiento y catalizadores para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que son escalables y rentables. Las técnicas como la química de flujo y la tecnología de microreactores se pueden emplear para mejorar la eficiencia y la sostenibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S)-2-({[(2H-1,3-benzodioxol-5-il)metil]carbamoil}amino)-3-fenilpropanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido (2S)-2-({[(2H-1,3-benzodioxol-5-il)metil]carbamoil}amino)-3-fenilpropanoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-({[(2H-1,3-benzodioxol-5-il)metil]carbamoil}amino)-3-fenilpropanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos o regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (6-bromo-1,3-benzodioxol-5-il)acético
- Otros derivados de benzodioxol
Singularidad
Lo que diferencia al ácido (2S)-2-({[(2H-1,3-benzodioxol-5-il)metil]carbamoil}amino)-3-fenilpropanoico de compuestos similares es su combinación específica de grupos funcionales y estereoquímica, que confieren propiedades químicas y biológicas únicas
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-17(22)14(8-12-4-2-1-3-5-12)20-18(23)19-10-13-6-7-15-16(9-13)25-11-24-15/h1-7,9,14H,8,10-11H2,(H,21,22)(H2,19,20,23) |
Clave InChI |
KLNRMQTVVCFJFN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)





![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)


![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)
